3-Bromo-5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine
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Overview
Description
3-Bromo-5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine is a complex organic compound that features a unique combination of bromine, ethylsulfonyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-b]pyridine core, followed by the introduction of the bromine, ethylsulfonyl, and trifluoromethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include sulfone derivatives, hydrogenated compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzoic acid
- 3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
Uniqueness
Compared to similar compounds, 3-Bromo-5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine features a unique combination of functional groups that confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability, while the ethylsulfonyl group increases its solubility and reactivity.
Properties
Molecular Formula |
C15H13BrF3N5O2S |
---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
3-bromo-5-ethylsulfonyl-6-[3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C15H13BrF3N5O2S/c1-3-27(25,26)10-5-8(16)12(20)23-11(10)14-22-9-4-7(15(17,18)19)6-21-13(9)24(14)2/h4-6H,3H2,1-2H3,(H2,20,23) |
InChI Key |
VIOUIGANEPMIDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(N=C1C2=NC3=C(N2C)N=CC(=C3)C(F)(F)F)N)Br |
Origin of Product |
United States |
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